molecular formula C17H11N5O3S2 B2823378 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 477486-63-8

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2823378
CAS No.: 477486-63-8
M. Wt: 397.43
InChI Key: ODGMUSYEIKZHOD-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex architecture incorporating two key heterocyclic systems: a benzothiazole and a thiazole, linked by a urea functional group bearing a 4-nitrophenyl substituent . The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological profiles and presence in compounds with documented bioactivities . Urea derivatives are of significant interest in drug discovery due to their strong hydrogen-bonding capabilities, which facilitate targeted interactions with enzyme active sites and receptors . The specific combination of a benzothiazole-thiazole core with a urea linker suggests potential for this compound to be investigated as a multi-target directed ligand. While the specific biological data for this precise molecule is not available in the public domain, structurally related compounds featuring benzothiazole and urea/thiourea groups have demonstrated a wide spectrum of promising research applications. These include potent inhibitory activity against enzymes such as α-glucosidase and urease , as well as neuronal nitric oxide synthase (nNOS) . Other research avenues for analogous compounds explore their potential as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors . Consequently, this compound represents a valuable chemical tool for researchers in the fields of medicinal chemistry and biochemistry, particularly for those studying enzyme inhibition, structure-activity relationships (SAR), and the development of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S2/c23-16(18-10-5-7-11(8-6-10)22(24)25)21-17-20-13(9-26-17)15-19-12-3-1-2-4-14(12)27-15/h1-9H,(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMUSYEIKZHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzo[d]thiazole and Thiazole Rings:

    Coupling with Nitrophenyl Urea:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Fluorescent Probes: Due to its unique structure, it can be used in the development of fluorescent probes for detecting specific ions or molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry:

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Fluorescent Probes: It functions by binding to specific ions or molecules, causing a change in its fluorescence properties.

Comparison with Similar Compounds

Table 1: Key Comparative Data for Urea/Thiourea Derivatives

Compound Name Core Structure Substituent Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Benzothiazole-thiazole 4-Nitrophenyl ~85* N/A Hypothesized antibacterial
TTU8 Thiophene-thiazole 4-Nitrophenyl 45 275–277 Not reported
11k Thiazole-piperazine 4-Cl-3-CF₃-phenyl 88 N/A FabK inhibition (IC50 = 0.10 μM)
3b Benzothiazole-oxadiazinane p-Chlorophenyl 74.9 188–190 Anti-S. aureus

*Estimated based on analogous syntheses .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of urea, including those based on the thiazole scaffold, exhibit potent anticancer properties. A study highlighted the development of urea-based antineoplastic kinase inhibitors, showcasing strong inhibition against various tumor cell lines, particularly in vitro assays against NCI 60 tumor-cell lines . The compound's structural features allow it to interact effectively with biological targets involved in cancer progression.

Antimicrobial Properties

The thiazole moiety is recognized for its antimicrobial activity. Compounds similar to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, synthesized thiazole derivatives demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin and streptomycin . The presence of electron-withdrawing groups such as nitro groups has been linked to enhanced activity.

Anticonvulsant Effects

Thiazole derivatives have also been evaluated for anticonvulsant properties. A series of compounds were synthesized and tested for their efficacy in preventing seizures, with some exhibiting high protection indices . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly influence anticonvulsant activity.

Case Study 1: Anticancer Activity Evaluation

A comprehensive study focused on a series of urea-based derivatives derived from the benzo[d]thiazole scaffold was conducted. These compounds were tested for their cytotoxic effects on various cancer cell lines, revealing that modifications in the side chains significantly impacted their potency. The most active compounds were further analyzed for their mechanisms of action, indicating potential pathways for future drug development .

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study of synthesized thiazole derivatives, several compounds were subjected to antimicrobial testing using the microdilution method. Results indicated that certain derivatives exhibited remarkable growth suppression against a range of bacterial strains, outperforming conventional antibiotics . The study provided insights into the structural requirements necessary for optimal antimicrobial activity.

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticancerInhibition of tumor cell proliferationStrong activity against NCI 60 cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaSuperior to ampicillin and streptomycin
AnticonvulsantPrevention of seizures with varying efficacyHigh protection indices observed

Q & A

Basic Research Questions

Q. What synthetic routes are employed to prepare 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling 4-(benzo[d]thiazol-2-yl)thiazol-2-amine with 4-nitrophenyl isocyanate under reflux in anhydrous DMF for 4–6 hours . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Reflux conditions (~100–120°C) improve coupling efficiency.
  • Purification : Recrystallization from ethanol or column chromatography yields >75% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Amine synthesis4-(Benzo[d]thiazol-2-yl)thiazol-2-amine65–70
Urea formation4-Nitrophenyl isocyanate, DMF, reflux78–82

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and urea NH signals (δ 9.5–10.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.08) .
  • IR : Validate urea C=O stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence the compound’s bioactivity compared to analogs with other aryl groups?

  • Methodology :

  • Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances binding to enzymes like DNA gyrase (IC₅₀: 12.5 μM vs. 25.1 μM for non-nitro analogs) by increasing electrophilicity .
  • Comparative Assays : Test against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) to quantify potency differences .
    • Data Table :
CompoundSubstituentAnticancer GI₅₀ (μM)Antimicrobial MIC (μg/mL)
Target4-Nitrophenyl12.58.3
Analog A4-Methoxyphenyl25.132.0
Analog B4-Chlorophenyl18.716.4

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-Response Validation : Reproduce assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
  • Target Profiling : Use SPR or ITC to measure binding affinities for suspected targets (e.g., kinase enzymes) .
  • Meta-Analysis : Compare datasets from peer-reviewed studies, excluding non-validated sources (e.g., commercial platforms like BenchChem) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding modes with receptors (e.g., EGFR kinase; predicted ΔG: -9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR : Corrogate electronic parameters (e.g., Hammett σ⁺) with bioactivity .

Mechanistic and Stability Studies

Q. What is the proposed mechanism of action for this compound’s antimicrobial activity?

  • Methodology :

  • Enzyme Inhibition Assays : Measure inhibition of bacterial dihydroorotase (IC₅₀: 5.8 μM) via UV-Vis kinetics .
  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

  • Methodology :

  • Accelerated Degradation Studies : Incubate at pH 2–12 and 25–60°C; monitor via HPLC. Stability is optimal at pH 7.4 (t₁/₂: 48 hours) .
  • Light Sensitivity : Store in amber vials to prevent nitro group photoreduction .

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